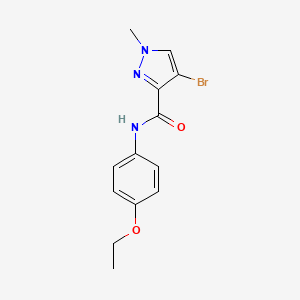
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib was initially developed as a kinase inhibitor, targeting the RAF/MEK/ERK signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Since its discovery, Sorafenib has been investigated for its potential use in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
作用機序
Sorafenib exerts its antitumor effects by inhibiting several key signaling pathways involved in cell proliferation and survival. The drug targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. Sorafenib also inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. The drug inhibits the phosphorylation of several key proteins involved in cell proliferation and survival, including RAF, MEK, ERK, and AKT. Sorafenib also inhibits the expression of several genes involved in angiogenesis and tumor growth, including VEGF and PDGF.
実験室実験の利点と制限
Sorafenib has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Sorafenib can be used in a wide range of cancer cell lines and animal models, making it a valuable tool for cancer research.
However, there are also some limitations to the use of Sorafenib in laboratory experiments. The drug can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Sorafenib can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on Sorafenib. One area of interest is the development of new formulations and delivery methods for the drug, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict patient response to Sorafenib, which could improve patient selection and treatment outcomes. Finally, there is ongoing research on the combination of Sorafenib with other drugs or treatments, which could enhance its antitumor effects and overcome resistance mechanisms.
合成法
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-ethoxyaniline to form an amide intermediate. The intermediate is then reacted with methyl isocyanate to yield Sorafenib. The overall yield of this process is around 60%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
Sorafenib has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. The drug has been shown to inhibit the growth of cancer cells by targeting several key signaling pathways involved in cell proliferation and survival. In preclinical studies, Sorafenib has been shown to be effective against a wide range of cancer types, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
特性
IUPAC Name |
4-bromo-N-(4-ethoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-19-10-6-4-9(5-7-10)15-13(18)12-11(14)8-17(2)16-12/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNWDXGRYFYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)
![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)
![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)